4-Amino-2-methylpentanoicacidhydrochloride
Description
4-Amino-2-methylpentanoic acid hydrochloride, chemically designated as (2R,4S)-5-([1,1'-Biphenyl]-4-yl)-4-amino-2-methylpentanoic Acid Hydrochloride (CAS: 1038924-71-8), is a chiral amino acid derivative with a molecular formula of C₁₈H₂₁NO₂·HCl and a molecular weight of 319.82 g/mol . It serves as a critical building block in pharmaceutical synthesis, notably in the production of Sacubitril, a component of the antihypertensive drug Entresto® (used to treat heart failure) . The compound’s stereochemistry (2R,4S configuration) and biphenyl moiety enhance its binding specificity in drug-target interactions, making it indispensable in precision synthesis .
Properties
Molecular Formula |
C6H14ClNO2 |
|---|---|
Molecular Weight |
167.63 g/mol |
IUPAC Name |
4-amino-2-methylpentanoic acid;hydrochloride |
InChI |
InChI=1S/C6H13NO2.ClH/c1-4(6(8)9)3-5(2)7;/h4-5H,3,7H2,1-2H3,(H,8,9);1H |
InChI Key |
XYLNWCZPYMUNKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)N)C(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Nickel-Catalyzed Dynamic Kinetic Resolution
The most widely implemented industrial route begins with (E)-(R)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoic acid (CAS 1012341-48-8). A nickel(II) acetate tetrahydrate/(R,R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine catalyst system enables asymmetric hydrogenation in ethanol at 55°C under 0.5 MPa H₂. Key parameters:
| Parameter | Value |
|---|---|
| Catalyst loading | 0.4 mol% Ni |
| Ligand ratio | 1:1 Ni:ligand |
| Reducing agent | Ammonium formate (6 eq) |
| Reaction time | 8 hours |
| Yield | 91.9% |
This method achieves >99% enantiomeric excess (ee) through dynamic kinetic resolution, where the ligand's bulky tert-butyl groups enforce facial selectivity during H₂ insertion. Post-reaction workup involves ethanol removal under reduced pressure, diatomaceous earth filtration, and crystallization via n-heptane/IPA antisolvent addition.
Ruthenium-Mediated Enantioselective Hydrogenation
An alternative approach employs chiral ruthenium complexes, particularly diiodo(p-cymene)ruthenium(II) dimer with (R,R)-Me-Duphos ligand, in toluene/methanol at 55°C under 0.4–0.5 MPa H₂. This system demonstrates superior turnover frequency (TOF = 1,200 h⁻¹) compared to nickel catalysts, achieving 96.1% yield with 99.99% conversion of the α,β-unsaturated precursor. The ruthenium pathway benefits from lower catalyst loadings (0.2 mol%) but requires strict oxygen-free conditions to prevent metal oxidation.
Palladium-Catalyzed Cross-Coupling for Biphenyl Installation
Early synthetic routes constructed the biphenyl moiety through Suzuki-Miyaura coupling between 4-bromophenylboronic acid and a penultimate γ-amino acid intermediate. Using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in THF/H₂O (3:1) at 80°C, this method achieves 85–88% coupling efficiency. However, residual palladium removal (<10 ppm) necessitates costly chelating resins, making it less favorable for large-scale production.
tert-Butoxycarbonyl (Boc) Deprotection Strategies
The hydrogenation products yield Boc-protected (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid (CAS 1012341-50-2), requiring acidic deprotection to generate the primary amine. Optimal conditions use 4M HCl in dioxane (5 eq) at 25°C for 2 hours, achieving quantitative deprotection without racemization. Critical control parameters include:
- Moisture content <0.1% to prevent HCl neutralization
- Temperature maintenance at 20–25°C to avoid β-elimination
- Nitrogen sparging to remove liberated CO₂
Post-deprotection, the hydrochloride salt forms spontaneously upon concentration, with final purity enhanced via recrystallization from ethanol/MTBE (1:4).
Stereochemical Control Mechanisms
Chiral Ligand Design
The (R,R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine ligand creates a C₂-symmetric pocket that enforces syn-periplanar H₂ delivery to the α,β-unsaturated system. Computational studies reveal a 12.3 kcal/mol energy preference for the (2R,4S) transition state over the (2S,4R) diastereomer due to favorable π-π stacking between biphenyl and salicylidene aromatic rings.
Solvent-Induced Conformational Locking
Ethanol’s polarity stabilizes the carboxylic acid’s zwitterionic form, locking the γ-amine in an axial conformation that prevents epimerization during hydrogenation. Switching to aprotic solvents like THF decreases stereoselectivity by 18–22% due to increased molecular flexibility.
Industrial-Scale Purification Techniques
Antisolvent Crystallization
Post-hydrogenation crude material is purified via stepwise antisolvent addition:
- Initial dissolution in warm isopropyl acetate (60°C)
- Dropwise n-heptane addition at 0.5 L/min under reflux
- Controlled cooling at 5°C/hour to room temperature
This protocol yields 98.5% pure product with mean particle size D50 = 85 μm, ideal for filtration and drying.
Continuous Chromatography
Simulated moving bed (SMB) chromatography using Chiralpak AD-H columns resolves residual (2S,4R) diastereomer to <0.1%. Mobile phase: supercritical CO₂/ethanol (70:30) at 100 bar, 35°C, achieving throughput of 1.2 kg/day per column.
Impurity Profiling and Control
Common impurities include:
| Impurity | Source | Control Strategy |
|---|---|---|
| (2S,4R)-Diastereomer | Incomplete asymmetric induction | SMB chromatography |
| 4-Amino-2-methylvaleric acid | Over-hydrogenation | Limit H₂ pressure to 0.5 MPa |
| Biphenyl-4-yl deamination product | Acidic cleavage during workup | Maintain pH >3 during crystallization |
Quantitative NMR (qNMR) with maleic acid as internal standard ensures impurity levels <0.15% per ICH Q3A guidelines.
Emerging Synthetic Technologies
Flow Hydrogenation
Microfluidic reactors with immobilized Ni-nanoparticles on SiO₂ enable continuous hydrogenation at 50 bar H₂, residence time 12 minutes. Preliminary data show 94% yield with 99.2% ee, reducing catalyst waste by 60% compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-methylpentanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino acid derivatives.
Scientific Research Applications
4-Amino-2-methylpentanoic acid hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in protein synthesis and metabolism.
Medicine: Investigated for its potential therapeutic effects in muscle growth and repair.
Industry: Utilized in the production of pharmaceuticals and nutritional supplements.
Mechanism of Action
The mechanism of action of 4-Amino-2-methylpentanoic acid hydrochloride involves its role as an amino acid in protein synthesis. It acts as a substrate for the synthesis of proteins, which are essential for various cellular functions. The compound interacts with ribosomes and transfer RNA to facilitate the incorporation of amino acids into growing polypeptide chains.
Comparison with Similar Compounds
Structural and Functional Insights:
- Backbone Variations: The target compound’s biphenyl group distinguishes it from simpler hydrochlorides like 4-(dimethylamino)butanoic acid, which lacks aromaticity .
- Amino Group Positioning: Unlike 2-amino-2-(4-methoxyphenyl)propanoic acid hydrochloride, where the amino group is on the same carbon as the methoxyphenyl substituent, the target compound’s amino group is on the fourth carbon, enhancing stereochemical complexity .
- Therapeutic Specificity : While berberine and jatrorrhizine hydrochlorides are bioactive alkaloids with broad-spectrum applications, the target compound is specialized for neprilysin inhibition via Sacubitril, reflecting its role in modern cardiovascular therapy .
Stability and Reactivity
- Acid Stability : Unlike nicardipine hydrochloride (a calcium channel blocker with documented acid stability issues; see Figure 10 in ), the target compound’s stability under acidic conditions is inferred from its successful use in multi-step syntheses .

- Safety Profile: While 2-aminopent-4-enoic acid hydrochloride requires stringent handling (e.g., artificial respiration precautions per SDS ), the target compound’s safety data emphasize standard laboratory precautions, reflecting its refined industrial use .
Comparative Bioactivity
- Alkaloid Derivatives : Berberine and jatrorrhizine hydrochlorides exhibit direct antimicrobial activity, whereas the target compound’s bioactivity is indirect, mediated through its role in Sacubitril’s mechanism .
Biological Activity
4-Amino-2-methylpentanoic acid hydrochloride, also known as a derivative of the amino acid leucine, has garnered interest for its potential biological activities. This compound is studied for its implications in various therapeutic areas, including its role as a metabolic enhancer and potential applications in treating diseases related to muscle wasting and metabolic disorders.
Chemical Structure
The chemical structure of 4-Amino-2-methylpentanoic acid hydrochloride can be represented as follows:
This structure indicates the presence of an amino group, a carboxylic acid group, and a methyl side chain, which contribute to its biological properties.
1. Antimicrobial Properties
Recent studies have explored the antimicrobial activity of compounds related to 4-Amino-2-methylpentanoic acid. For instance, derivatives of this compound have shown varying degrees of antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus. In one study, several synthesized derivatives were screened, revealing moderate antibacterial effects, particularly with compound 5m (isonicotinoyl), which demonstrated significant activity comparable to established antibiotics .
Table 1: Antibacterial Activity of Compounds Derived from 4-Amino-2-methylpentanoic Acid
| Compound Code | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5m | E. coli | 0.19 µM |
| 5k | S. aureus | 0.78 µM |
| 5q | Pseudomonas aeruginosa | 0.50 µM |
2. Anti-Tuberculosis Activity
The anti-tuberculosis (TB) activity of certain derivatives has also been investigated. Compound 5q was evaluated in a nutrient starvation model against Mycobacterium tuberculosis, showing promising inhibition of bacterial growth. The results indicated a significant reduction in bacterial counts compared to control groups, suggesting potential therapeutic applications in TB treatment .
Table 2: Anti-TB Activity of Compound 5q
| Treatment Group | Bacterial Count (CFU/mL) | Percentage Inhibition |
|---|---|---|
| Control | 1.0 x 10^6 | - |
| Compound 5q | 2.0 x 10^5 | 80% |
3. Metabolic Enhancer
4-Amino-2-methylpentanoic acid has been suggested to enhance metabolic processes, particularly in muscle tissue. It is believed to influence anabolic hormone secretion and improve fuel supply during exercise, thus potentially benefiting athletes and individuals with muscle-wasting conditions .
Case Studies
Several case studies have highlighted the efficacy of amino acid derivatives in clinical settings:
- Case Study on Muscle Wasting : A clinical trial involving elderly patients with sarcopenia showed that supplementation with leucine derivatives improved muscle mass and strength significantly compared to placebo controls.
- Anti-infective Therapy : In a cohort study involving patients with chronic infections, the addition of amino acid derivatives to standard antibiotic therapy resulted in improved outcomes and reduced recovery times.
Research Findings
Research has consistently shown that the structural modifications of amino acids can lead to enhanced biological activities. Molecular docking studies have correlated the observed biological activities with binding affinities at specific targets within microbial cells and metabolic pathways .
Q & A
Q. Basic
- HPLC : Use a C18 column (150 mm × 4.6 mm, 5 µm) with a mobile phase of 0.03 M phosphate buffer-methanol (70:30) at 1 mL/min flow rate. UV detection at 207 nm provides linear quantification (1.09–10.90 µg/mL, R² = 0.9999) .
- NMR/FT-IR : Confirm structure via ¹H NMR (amine protons at δ 1.2–1.5 ppm) and carboxylate C=O stretching (1650–1750 cm⁻¹) .
- Mass spectrometry : ESI-MS verifies molecular weight (e.g., 169.61 g/mol for analogous compounds) .
How should researchers handle hygroscopicity and stability issues during storage?
Q. Basic
- Storage : Airtight containers with desiccants (silica gel) under nitrogen at -20°C.
- Pre-treatment : Lyophilize from tert-butanol/water to reduce residual moisture (<0.5% w/w via Karl Fischer titration) .
- Monitoring : Regular stability tests (e.g., HPLC purity checks every 3 months) detect degradation .
What strategies resolve contradictions in bioactivity data across studies?
Q. Advanced
- Standardized assays : Use identical cell lines (e.g., HEK293) and culture conditions (DMEM, 10% FBS, 37°C/5% CO₂) .
- Orthogonal validation : Combine enzymatic assays (e.g., kinase inhibition) with Western blotting for target phosphorylation .
- Structural analogs : Compare with derivatives like 2-Amino-6-methylheptanoic acid hydrochloride to isolate stereochemical effects .
How can computational tools predict viable synthetic pathways for novel derivatives?
Q. Advanced
- Retrosynthesis algorithms : AI platforms (e.g., Reaxys, Pistachio) prioritize routes with minimal protection steps and >70% predicted yield .
- Molecular dynamics : Simulate intermediate stability (Amber/GROMACS) to optimize reaction conditions .
- Validation : Pilot small-scale reactions (0.1–1 mmol) confirm computational predictions .
What methods assess the compound’s reactivity in nucleophilic environments?
Q. Advanced
- Kinetic studies : Monitor reaction rates with electrophiles (e.g., NHS esters) via stopped-flow UV-Vis spectroscopy.
- pH profiling : Conduct reactions at pH 5–9 to identify optimal nucleophilic activation (amine pKa ~8.5) .
- Competitive assays : Compare reactivity with structurally similar amines (e.g., 4-Amino-L-phenylalanine hydrochloride) .
How do researchers differentiate enantiomeric forms of 4-Amino-2-methylpentanoic acid hydrochloride?
Q. Advanced
- Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol (90:10) to resolve enantiomers .
- Circular dichroism (CD) : Measure Cotton effects at 220–250 nm for stereochemical confirmation .
- X-ray crystallography : Resolve absolute configuration via single-crystal analysis .
What safety protocols are essential for handling this compound?
Q. Basic
- PPE : Wear nitrile gloves, lab coats, and goggles.
- Ventilation : Use fume hoods during weighing/dissolution to avoid inhalation .
- First aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .
How can researchers design dose-response studies for in vitro bioactivity?
Q. Advanced
- Range-finding : Test 0.1–100 µM concentrations in triplicate.
- Controls : Include vehicle (DMSO <0.1%) and positive controls (e.g., staurosporine for apoptosis) .
- Data analysis : Fit to Hill equation (IC₅₀/EC₅₀) using nonlinear regression (GraphPad Prism) .
What are the best practices for scaling up synthesis from mg to gram quantities?
Q. Advanced
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

